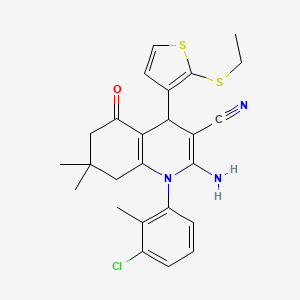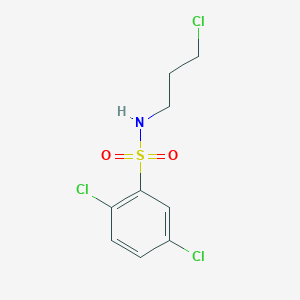![molecular formula C29H29N3O2S B11641573 9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .
Applications De Recherche Scientifique
9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and HIV.
Mécanisme D'action
The mechanism of action of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-ethylcarbazole: A simpler analog without the naphthalene-sulfonyl-piperazine moiety.
Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
The uniqueness of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE lies in its combined structural features, which confer specific biological activities and applications that are not observed in simpler analogs. The presence of the naphthalene-sulfonyl-piperazine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C29H29N3O2S |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
9-ethyl-3-[(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C29H29N3O2S/c1-2-32-28-10-6-5-9-26(28)27-19-22(11-14-29(27)32)21-30-15-17-31(18-16-30)35(33,34)25-13-12-23-7-3-4-8-24(23)20-25/h3-14,19-20H,2,15-18,21H2,1H3 |
Clé InChI |
OTRRFGHYJJWINI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)

![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)
